2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring, with a dimethylamino group attached to the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of N-substituted piperidines, which undergoes a domino process including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and the dimethylamino group may play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Pyrrolidine-2-one: A versatile scaffold used in the synthesis of bioactive molecules.
Pyrrolidine-2,5-dione: Known for its biological activities and used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant biological relevance.
Uniqueness: 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the pyrrolidine and pyridine rings, along with the dimethylamino group. This combination of functional groups provides a distinct chemical profile, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17N3O |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[2-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-14(2)12-10(5-3-7-13-12)11-6-4-8-15(11)9-16/h3,5,7,9,11H,4,6,8H2,1-2H3 |
InChI Key |
CZZQBGKJMKRJSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
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